4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid
Description
4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid is a bicyclic compound featuring a piperidine ring substituted with a methoxymethyl group at the 4-position, a ketone group at the 2-position, and a carboxylic acid moiety also at the 4-position. This structure combines polar (carboxylic acid, ketone) and lipophilic (methoxymethyl) functionalities, making it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-5-8(7(11)12)2-3-9-6(10)4-8/h2-5H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
PXUZQVBYRMYRAD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCNC(=O)C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Oxidation to Form the Ketone: The ketone group at the 2-position can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or other alkyl groups can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Products include alcohols or other reduced forms of the compound.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
Scientific Research Applications
4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group may enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-Oxopiperidine-2-carboxylic Acid (CAS 7295-68-3)
6-(Propyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic Acid Ethyl Ester (6-PBC)
- Structural Differences : Shares the methoxymethyl group but incorporates a β-carboline core (indole-pyridine hybrid) instead of a piperidine ring. The carboxylic acid is esterified .
- Biological Activity : Acts as a partial agonist at GABAA receptors, with the methoxymethyl group enhancing receptor binding affinity. The ethyl ester improves membrane permeability compared to the free carboxylic acid .
- Key Contrast : The β-carboline scaffold confers planar aromaticity, enabling π-π stacking interactions absent in the piperidine-based target compound.
2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic Acid (CAS 1443980-90-2)
- Structural Differences : Substitutes the methoxymethyl group with a branched alkyl chain (2-methylpropyl) at the 4-position and places the oxo group at the 6-position .
- The 6-oxo group may stabilize enol tautomers, altering reactivity in nucleophilic substitutions .
- Applications : Investigated in CNS-targeted drug discovery due to its lipophilic profile.
INCB059872 (Epigenetic Inhibitor)
- Structural Differences : Contains a 4-(methoxymethyl)piperidine core but adds a cyclobutane-carboxylic acid and a sulfonic acid counterion. The structure is optimized for lysine-specific demethylase 1 (LSD1) inhibition .
- Biological Relevance: The methoxymethyl group contributes to metabolic stability, while the sulfonic acid enhances aqueous solubility for intravenous administration .
Key Research Findings
Methoxymethyl vs. Oxo Groups : The methoxymethyl group in the target compound enhances lipophilicity and metabolic stability compared to 4-oxopiperidine-2-carboxylic acid, making it more suitable for oral drug formulations .
Pharmacological Potential: β-carboline derivatives (e.g., 6-PBC) demonstrate that methoxymethyl substitution enhances receptor binding, suggesting similar opportunities for the target compound in CNS drug design .
Biological Activity
4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer activities. The following sections will delve into the biological activity of this compound, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 213.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. Research indicates that it may inhibit certain enzymes involved in metabolic processes, particularly those related to collagen synthesis. This inhibition can lead to a reduction in fibrosis and other pathological conditions associated with excessive collagen deposition.
Case Studies and Research Findings
-
Inhibition of Collagen Synthesis
- A study demonstrated that this compound significantly reduced hydroxyproline content in fibroblast cultures, indicating a decrease in collagen synthesis. The mechanism involves the inhibition of prolyl 4-hydroxylase activity, an enzyme critical for collagen maturation .
- Anti-Fibrotic Activity
- Cytotoxic Effects on Cancer Cells
Comparative Analysis
To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | ~10 | Inhibition of collagen synthesis |
| Compound A (e.g., Pyridone derivative) | ~5 | Inhibition of multiple kinases |
| Compound B (e.g., Piperazine analog) | ~15 | Apoptosis induction in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
